molecular formula C10H10N2O6S2 B033540 3,8-Diaminonaphthalene-1,5-disulphonic acid CAS No. 19659-81-5

3,8-Diaminonaphthalene-1,5-disulphonic acid

Cat. No. B033540
CAS RN: 19659-81-5
M. Wt: 318.3 g/mol
InChI Key: IQCQWQDFHQPFIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,8-Diaminonaphthalene-1,5-disulphonic acid (also known as dansyl acid) is a fluorescent dye that is commonly used in scientific research. It is a derivative of naphthalene and contains two amino groups and two sulfonic acid groups. Dansyl acid is highly water-soluble and has a high molar extinction coefficient, making it a popular choice for labeling proteins, nucleic acids, and other biomolecules.

Mechanism of Action

The mechanism of action of dansyl acid is based on its ability to fluoresce when exposed to light. The molecule absorbs light at a specific wavelength and emits light at a higher wavelength, allowing it to be detected and tracked using fluorescence microscopy or spectroscopy.
Biochemical and Physiological Effects
Dansyl acid is generally considered to be non-toxic and has no known physiological effects. However, its use as a label for biomolecules can affect their function and interactions, and care must be taken to ensure that the labeling process does not interfere with the biological activity of the molecule.

Advantages and Limitations for Lab Experiments

The main advantage of using dansyl acid as a fluorescent label is its high water solubility and strong fluorescence signal, which makes it easy to detect and track. However, its use is limited by its potential to interfere with the biological activity of labeled molecules, and care must be taken to ensure that the labeling process does not alter their function.

Future Directions

There are several potential future directions for research involving dansyl acid. One area of interest is the development of new labeling strategies that minimize the potential for interference with biomolecule function. Another area of interest is the use of dansyl acid in combination with other fluorescent labels to track multiple biomolecules simultaneously. Finally, there is potential for dansyl acid to be used in the development of new diagnostic tools and therapies for diseases such as cancer and Alzheimer's.

Synthesis Methods

Dansyl acid can be synthesized through a multi-step process involving the reaction of naphthalene with nitric acid, followed by reduction with tin and hydrochloric acid. The resulting product is then reacted with sulfuric acid and sodium nitrite to form the final compound.

Scientific Research Applications

Dansyl acid is widely used in scientific research as a fluorescent label for biomolecules. It can be attached to proteins, nucleic acids, and other biomolecules to track their movement and interactions within cells. Dansyl acid is also used in enzyme assays to measure enzyme activity and in high-throughput screening assays to identify potential drug candidates.

properties

CAS RN

19659-81-5

Molecular Formula

C10H10N2O6S2

Molecular Weight

318.3 g/mol

IUPAC Name

3,8-diaminonaphthalene-1,5-disulfonic acid

InChI

InChI=1S/C10H10N2O6S2/c11-5-3-6-8(19(13,14)15)2-1-7(12)10(6)9(4-5)20(16,17)18/h1-4H,11-12H2,(H,13,14,15)(H,16,17,18)

InChI Key

IQCQWQDFHQPFIT-UHFFFAOYSA-N

SMILES

C1=CC(=C2C=C(C=C(C2=C1N)S(=O)(=O)O)N)S(=O)(=O)O

Canonical SMILES

C1=CC(=C2C=C(C=C(C2=C1N)S(=O)(=O)O)N)S(=O)(=O)O

Other CAS RN

19659-81-5

Origin of Product

United States

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